molecular formula C19H13N3O B11021026 1H-benzotriazol-1-yl(biphenyl-4-yl)methanone

1H-benzotriazol-1-yl(biphenyl-4-yl)methanone

Cat. No.: B11021026
M. Wt: 299.3 g/mol
InChI Key: FZHIYZAKANBLCK-UHFFFAOYSA-N
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Description

1H-Benzotriazol-1-yl(biphenyl-4-yl)methanone is a benzotriazole-containing ketone derivative characterized by a biphenyl-4-yl group attached to a methanone core, which is further substituted with a 1H-benzotriazol-1-yl moiety. This compound belongs to a class of acylating agents widely used in organic synthesis for the activation of carboxylic acids. Its biphenyl group imparts unique steric and electronic properties, distinguishing it from simpler phenyl-substituted analogs.

Properties

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

benzotriazol-1-yl-(4-phenylphenyl)methanone

InChI

InChI=1S/C19H13N3O/c23-19(22-18-9-5-4-8-17(18)20-21-22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H

InChI Key

FZHIYZAKANBLCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Comparative Analysis of Acylation vs. One-Pot Methods

ParameterAcylation MethodOne-Pot Method
Reaction Time72 hours24 hours
Yield80–90%94–98%
Purification ComplexityColumn chromatographyLiquid-liquid extraction
ScalabilityModerateHigh

The one-pot method’s shorter duration and higher yield make it preferable for laboratory-scale synthesis, though it requires careful handling of SOCl₂.

Electrochemical Dehydrogenative Coupling

Emerging electrochemical strategies offer a solvent-free alternative. In a divided cell, biphenyl-4-carboxylic acid and benzotriazole undergo dehydrogenative coupling at a graphite anode (5 mA constant current) in acetonitrile under nitrogen. While this method avoids hazardous reagents, yields remain suboptimal (50–55%) due to competing side reactions, such as overoxidation of intermediates. Further optimization of electrode materials (e.g., platinum vs. nickel) and current density is needed to improve efficiency.

Photochemical Considerations and Stability

Photolysis studies of related benzotriazole derivatives reveal susceptibility to radical-mediated decomposition under UV light. For instance, tris(benzotriazol-1-yl)methane decomposes in benzene to form biphenyl-2-ylmethyleneamine radicals, underscoring the importance of light-protected storage during synthesis. Reaction vessels should be shielded from ambient light to prevent undesired photochemical side products.

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-liquid extraction : Washing with saturated NaCl solution removes unreacted benzotriazole and acid byproducts.

  • Column chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) eluent isolates the product with >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction analysis.

Characterization via 1H^1H NMR confirms the methanone linkage, with a singlet at δ 8.2 ppm corresponding to the carbonyl group. Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 299.3 [M+H]⁺, consistent with the molecular formula C19H13N3OC_{19}H_{13}N_3O.

Challenges and Optimization Strategies

  • Byproduct Formation : Prolonged reflux in acylation methods generates bis-benzotriazolylmethanone byproducts, necessitating precise stoichiometric control.

  • Solvent Selection : Polar aprotic solvents like DMF accelerate reactions but complicate purification due to high boiling points.

  • Catalyst Exploration : Palladium complexes, though effective in related benzotriazole syntheses, show limited efficacy here due to methanone group instability .

Chemical Reactions Analysis

1H-benzotriazol-1-yl(biphenyl-4-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Biological Applications

1H-benzotriazol-1-yl(biphenyl-4-yl)methanone exhibits various biological activities, making it a valuable candidate for further research:

  • Antibacterial Activity : Studies have demonstrated that benzotriazole derivatives can inhibit bacterial growth. For instance, derivatives synthesized from benzotriazole have shown significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : The compound has been investigated for its potential antiviral effects. Research indicates that certain benzotriazole derivatives can inhibit viral replication, making them candidates for antiviral drug development .
  • Neuroprotective Effects : The interaction of benzotriazole derivatives with acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. These compounds may enhance cholinergic signaling by inhibiting enzyme activity, thereby increasing acetylcholine levels in the brain.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a crucial building block for synthesizing pharmacologically active compounds:

  • Drug Development : The compound's ability to modulate biological targets positions it as a precursor for developing new drugs aimed at treating infections and neurodegenerative disorders. Its derivatives have been explored for their efficacy against various diseases .

Industrial Applications

The compound also finds applications in industrial settings:

  • Corrosion Inhibitors : this compound is utilized as a corrosion inhibitor for metals, particularly copper and its alloys. Its effectiveness in preventing corrosion makes it valuable in industries where metal durability is critical.

Case Studies and Research Findings

A review of recent literature highlights several case studies that illustrate the compound's versatility:

StudyFocusFindings
Jamkhandi et al. (2013)Antimicrobial EvaluationSynthesized derivatives showed significant antibacterial and antifungal activities compared to standard drugs .
Singh et al. (2023)Molecular DockingIdentified potential binding interactions with acetylcholinesterase, suggesting neuroprotective applications .
Azzam et al. (2024)Chemical SynthesisDeveloped new derivatives with enhanced biological activities, demonstrating the compound's adaptability in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-Withdrawing Groups (NO₂, Cl): Enhance reactivity and thermal stability, as seen in the high melting points of nitro derivatives (159–199°C) .
  • Electron-Donating Groups (N(CH₃)₂) : Improve solubility in polar solvents but may reduce thermal stability .
Antimicrobial Activity:

Analogous compounds, such as 1H-benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivatives, exhibit moderate to good antibacterial and antifungal activity . The biphenyl group in the target compound may enhance membrane permeability due to its hydrophobic nature, though direct activity data are lacking.

Enzyme Inhibition:

The dichlorophenyl analog (CAS 200626-61-5) acts as a tubulin-specific chaperone A (TSA) inhibitor, reducing histone acetylation . The biphenyl variant could serve as a scaffold for developing kinase or protease inhibitors, leveraging its extended aromatic system for π-π stacking interactions.

Physicochemical Properties

Solubility and Reactivity:
  • Nitro Derivatives : Low solubility in water due to strong electron-withdrawing effects; reactive in nucleophilic acyl substitution .
  • Dimethylamino Derivative: Improved solubility in DCM and DMF; less reactive due to electron donation .
  • Biphenyl Target : Predicted low aqueous solubility but high compatibility with aromatic solvents (e.g., toluene).
Spectral Characteristics:
  • IR Spectroscopy : All analogs show a strong C=O stretch near 1680–1700 cm⁻¹ .
  • ¹H NMR : Aromatic protons in biphenyl systems are expected to exhibit complex splitting patterns (e.g., δ 7.4–8.0 ppm for biphenyl protons) .

Biological Activity

1H-benzotriazol-1-yl(biphenyl-4-yl)methanone is a compound that has garnered attention for its diverse biological activities, including antibacterial, antimalarial, and potential anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzotriazole moiety linked to a biphenyl group via a carbonyl functional group. This unique structure contributes to its biological properties.

Antibacterial Activity

This compound exhibits significant antibacterial activity against various bacterial strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas fluorescens50 µg/mL
Staphylococcus aureus (MRSA)12.5 µg/mL

Research indicates that the compound's antibacterial efficacy is comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

The compound also demonstrates antifungal properties. In vitro studies have shown that it inhibits fungal growth effectively.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans15 µg/mL
Aspergillus niger20 µg/mL

The antifungal activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit essential metabolic pathways .

Antimalarial Activity

Preliminary studies suggest that this compound may possess antimalarial properties. It has been shown to inhibit the growth of Plasmodium falciparum in vitro, indicating potential for further investigation in malaria treatment.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells:

  • Inhibition of Enzymes : The compound inhibits enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. This inhibition can enhance neurotransmitter levels, potentially aiding in neurodegenerative disease treatments.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis .

Case Studies and Research Findings

Several studies have explored the biological activity of benzotriazole derivatives, including the target compound:

  • Study on Antibacterial Efficacy : A study evaluated various benzotriazole derivatives against clinical strains of Staphylococcus aureus, demonstrating that modifications to the benzotriazole structure can enhance antibacterial potency .
  • Antifungal Screening : Research involving a series of benzotriazole derivatives showed promising antifungal activity against Candida species, with some derivatives outperforming traditional antifungal agents like fluconazole .
  • Antimalarial Screening : Investigations into the antimalarial potential revealed that certain derivatives exhibited significant inhibition of Plasmodium falciparum growth, suggesting a need for further exploration in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-benzotriazol-1-yl(biphenyl-4-yl)methanone, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between biphenyl-4-carboxylic acid derivatives and 1H-benzotriazole. A common approach involves activating the carboxylic acid with sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) to form an acyl chloride intermediate, followed by nucleophilic substitution with 1H-benzotriazole . Alternative routes employ coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in dimethylformamide (DMF) to facilitate amide bond formation under mild conditions . Key factors affecting yield include reaction time (e.g., 16 hours for SO₂Cl₂ activation), stoichiometric ratios (1:1 acid-to-benzotriazole), and purification via column chromatography (e.g., DCM/water partitioning) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation relies on multi-technique characterization:

  • NMR Spectroscopy : 1^1H NMR should display distinct signals for the biphenyl protons (δ 7.4–8.0 ppm) and benzotriazole protons (δ 8.1–8.3 ppm). 13^{13}C NMR confirms the ketone carbonyl at δ ~190 ppm .
  • IR Spectroscopy : A strong carbonyl stretch (~1680 cm1^{-1}) and benzotriazole C-N stretches (~1450 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : EI-MS typically shows a molecular ion peak [M+^+] matching the molecular weight (e.g., m/z 267.9 for related analogs) .

Q. What solvent systems are optimal for handling this compound in experimental settings?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, THF) but limited solubility in water. For reactivity studies, DCM is preferred due to its inertness in acyl transfer reactions. For biological assays, dimethyl sulfoxide (DMSO) is suitable for stock solutions, with dilutions in phosphate-buffered saline (PBS) to avoid precipitation .

Q. What are the documented stability concerns for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to prolonged exposure to light and moisture. Storage at –20°C under nitrogen in amber vials is recommended. Degradation products (e.g., hydrolyzed benzotriazole or biphenyl fragments) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural characterization?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:

  • Variable-Temperature NMR : To identify coalescence temperatures for exchanging protons .
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign coupling pathways .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and validate assignments .

Q. What strategies improve synthetic yield when scaling up production for biological assays?

  • Methodological Answer : Yield optimization requires:

  • Catalyst Screening : Ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂) enhance cross-coupling efficiency in biphenyl synthesis (e.g., 65% yield in D1 vs. 45% in D2 methods) .
  • Purification Refinement : Replace column chromatography with recrystallization (e.g., Et₂O/hexane) for higher throughput .
  • Inert Atmosphere : Use Schlenk lines to prevent moisture-sensitive intermediates from degrading .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for target engagement?

  • Methodological Answer : Focus on modifying substituents:

  • Benzotriazole Substitution : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity at the ketone .
  • Biphenyl Modifications : Add halogen atoms (e.g., –Br, –I) or methoxy groups to alter lipophilicity and receptor binding .
  • Synthetic Routes : Use HBTU-mediated coupling to attach pharmacophores (e.g., fluorobenzyl groups) for targeted activity .

Q. What computational methods predict biological target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains or G-protein-coupled receptors (GPCRs). The biphenyl moiety often occupies hydrophobic pockets, while the benzotriazole group engages in π-π stacking .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

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